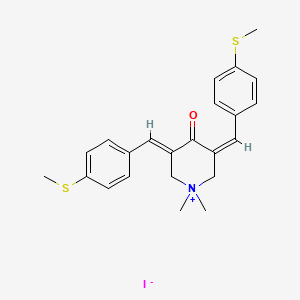
1,1-Dimethyl-3,5-bis((4-(methylthio)phenyl)methylene)-4-oxo-piperidinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-3,5-bis((4-(methylthio)phenyl)methylene)-4-oxo-piperidinium iodide is a complex organic compound with the molecular formula C23H26INOS2 It is known for its unique structure, which includes a piperidinium core substituted with dimethyl and bis((4-(methylthio)phenyl)methylene) groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3,5-bis((4-(methylthio)phenyl)methylene)-4-oxo-piperidinium iodide typically involves multi-step organic reactions. The starting materials often include piperidine derivatives and 4-(methylthio)benzaldehyde. The key steps in the synthesis may involve:
Condensation Reactions: The initial step often involves the condensation of piperidine derivatives with 4-(methylthio)benzaldehyde under acidic or basic conditions to form intermediate compounds.
Methylation: The intermediate compounds are then subjected to methylation reactions using methyl iodide or other methylating agents to introduce the dimethyl groups.
Cyclization: The final step involves cyclization to form the piperidinium core, followed by purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethyl-3,5-bis((4-(methylthio)phenyl)methylene)-4-oxo-piperidinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Chloride, bromide, hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Chloride, bromide derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-3,5-bis((4-(methylthio)phenyl)methylene)-4-oxo-piperidinium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1-Dimethyl-3,5-bis((4-(methylthio)phenyl)methylene)-4-oxo-piperidinium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Dimethyl-3,5-bis((4-(methylthio)phenyl)methylene)-4-oxo-piperidinium chloride
- 1,1-Dimethyl-3,5-bis((4-(methylthio)phenyl)methylene)-4-oxo-piperidinium bromide
Uniqueness
1,1-Dimethyl-3,5-bis((4-(methylthio)phenyl)methylene)-4-oxo-piperidinium iodide is unique due to its specific iodide substitution, which can influence its reactivity and biological activity compared to its chloride and bromide counterparts.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
142808-55-7 |
|---|---|
Molekularformel |
C23H26INOS2 |
Molekulargewicht |
523.5 g/mol |
IUPAC-Name |
(3Z,5E)-1,1-dimethyl-3,5-bis[(4-methylsulfanylphenyl)methylidene]piperidin-1-ium-4-one;iodide |
InChI |
InChI=1S/C23H26NOS2.HI/c1-24(2)15-19(13-17-5-9-21(26-3)10-6-17)23(25)20(16-24)14-18-7-11-22(27-4)12-8-18;/h5-14H,15-16H2,1-4H3;1H/q+1;/p-1/b19-13-,20-14+; |
InChI-Schlüssel |
MQLRWPDIJRQUCM-HIAXZNILSA-M |
Isomerische SMILES |
C[N+]1(C/C(=C\C2=CC=C(C=C2)SC)/C(=O)/C(=C\C3=CC=C(C=C3)SC)/C1)C.[I-] |
Kanonische SMILES |
C[N+]1(CC(=CC2=CC=C(C=C2)SC)C(=O)C(=CC3=CC=C(C=C3)SC)C1)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


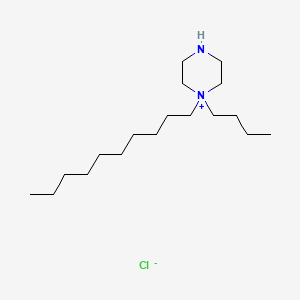
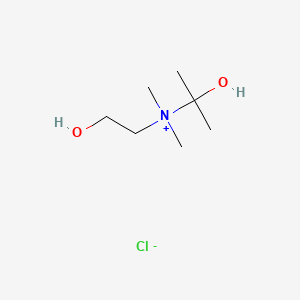
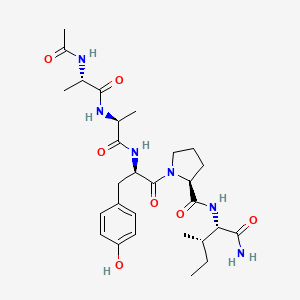
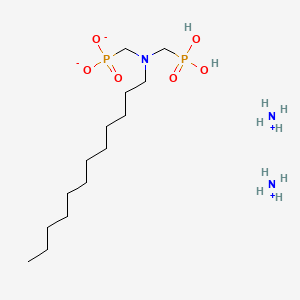
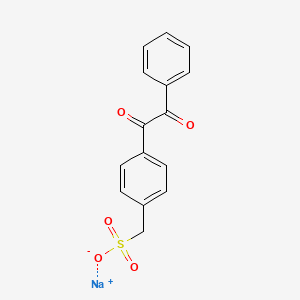
![2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12686355.png)
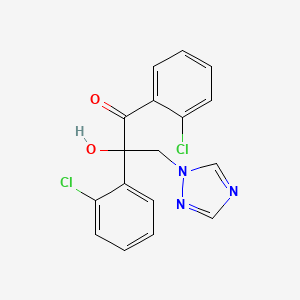
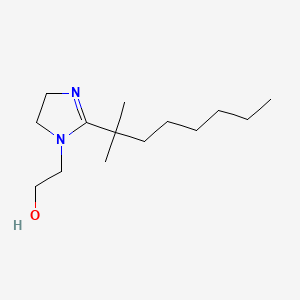
![2-[Bis(2-hydroxyethyl)amino]ethanol;phenol](/img/structure/B12686375.png)
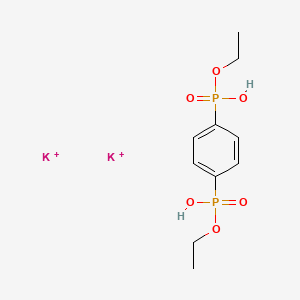
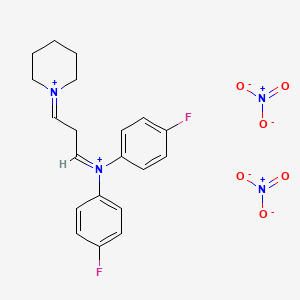
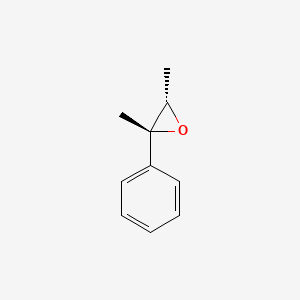
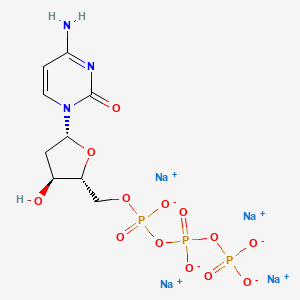
![2-[Bis(2-hydroxyethyl)amino]ethanol;phenol](/img/structure/B12686409.png)
